molecular formula C16H18N2O4 B1315578 6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid CAS No. 107474-67-9

6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid

Cat. No. B1315578
Key on ui cas rn: 107474-67-9
M. Wt: 302.32 g/mol
InChI Key: LPYGXQLRFJTBFA-UHFFFAOYSA-N
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Patent
US08664407B2

Procedure details

40 mg (0.27 mMol) of 5 was reacted overnight with 160 mg (0.81 mMol) of commercially available 4-methylpiperazine carbonylchloride hydrochloride in 17 mL of DCM with 1.7 mL of allylalcohol and 214 μL pyridine. The aolvent was evaporated and the crude compound was purified over silica with 5% MeOH/DCM as eluent to give 70 mg (40% yield) of 6. M+1=645.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
214 μL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:19]2[C:11](=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][C:14]([C:20]([O:22]C)=[O:21])=[CH:13]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.CN1CCN(C(Cl)=O)CC1.C(O)C=C.N1C=CC=CC=1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[C:19]2[C:11](=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][C:14]([C:20]([OH:22])=[O:21])=[CH:13]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN1CCN(CC1)C(=O)Cl
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
214 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aolvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude compound was purified over silica with 5% MeOH/DCM as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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